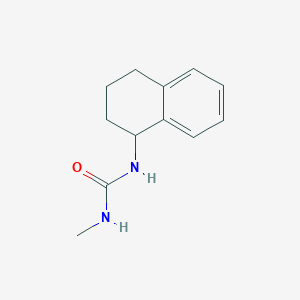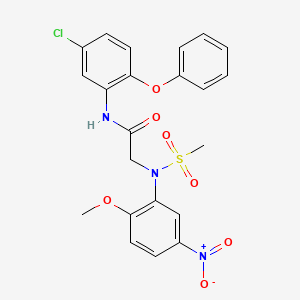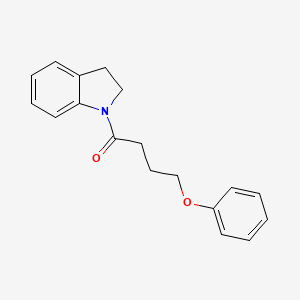
1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine, also known as DMPP, is a synthetic compound that belongs to the class of piperazine derivatives. DMPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine acts as a partial agonist for the 5-HT1A receptor, which means that it can activate the receptor but only to a limited extent compared to full agonists. This compound binds to the 5-HT1A receptor at the orthosteric site, which is the same binding site for endogenous serotonin. By binding to the receptor, this compound can induce a conformational change that leads to the activation of intracellular signaling pathways, such as the adenylate cyclase-cAMP pathway and the phospholipase C-IP3 pathway. These pathways can modulate the activity of ion channels and enzymes, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that this compound can increase the release of serotonin, dopamine, and norepinephrine in brain slices and cell cultures. In vivo studies have shown that this compound can reduce anxiety-like behavior and improve cognitive function in animal models. This compound has also been investigated for its potential therapeutic effects in various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine has several advantages as a research tool, including its high selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its short half-life and rapid metabolism, which can affect its pharmacokinetics and limit its duration of action. This compound can also interact with other neurotransmitter systems, such as the dopamine and norepinephrine systems, which can complicate the interpretation of experimental results.
未来方向
1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine has great potential for future research in the field of neuroscience. Some possible future directions include:
1. Investigating the effects of this compound on other neurotransmitter systems, such as the GABAergic and glutamatergic systems, to better understand its mechanism of action and potential therapeutic applications.
2. Developing new this compound derivatives with improved pharmacokinetic properties, such as longer half-life and slower metabolism, to extend its duration of action and increase its bioavailability.
3. Studying the effects of this compound in different experimental models, such as human clinical trials, to validate its potential therapeutic applications and determine its safety and efficacy.
4. Exploring the use of this compound as a research tool in other fields, such as pharmacology and toxicology, to investigate its effects on other biological systems and drug interactions.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound acts as a selective agonist for the 5-HT1A receptor and has various biochemical and physiological effects in different experimental models. This compound has several advantages as a research tool, but also has some limitations that need to be addressed. Future research on this compound has great potential to advance our understanding of the brain and its functions, and to develop new therapies for neuropsychiatric disorders.
合成方法
1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine can be synthesized by reacting 2,3-dimethylbenzylamine with 2-phenylethylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields this compound as a white crystalline powder with a melting point of 110-112°C.
科学研究应用
1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine has been widely used in scientific research as a tool to study the function of neurotransmitter receptors, particularly the serotonin (5-HT) receptor subtype 1A. This compound acts as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress response. By activating the 5-HT1A receptor, this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, and affect neuronal excitability and synaptic plasticity.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-7-6-10-20(18(17)2)22-15-13-21(14-16-22)12-11-19-8-4-3-5-9-19/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBAKPCKCRGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)
![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)

![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)



![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)pentanamide](/img/structure/B5179411.png)
![1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179415.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5179419.png)



